N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a furan ring, and a chromene moiety, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The thiophene and furan rings are then coupled with a chromene derivative through a series of nucleophilic substitution reactions.
Final Assembly: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted thiophenes, and furans.
Scientific Research Applications
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings and exhibit various pharmacological properties.
Furan Derivatives: Compounds with furan rings that are used in the synthesis of pharmaceuticals and other biologically active molecules.
Chromene Derivatives: Compounds with chromene moieties that are studied for their antioxidant and anti-inflammatory properties.
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of thiophene, furan, and chromene rings, which confer distinct chemical and biological properties. This unique structure makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c22-13-10-18(25-15-5-2-1-4-12(13)15)20(24)21-11-14(23)16-7-8-17(26-16)19-6-3-9-27-19/h1-10,14,23H,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIUYYNMCSUJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=C(O3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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